Synthesis Yield Comparison: 4-Fluoro-5-iodoindole-3-carbaldehyde vs. Unsubstituted Parent Indole in C5-H Direct Iodination
In the Wang et al. (2021) protocol for metal-free regioselective C5-H direct iodination of indoles, 4-fluoro-1H-indole-3-carbaldehyde was converted to 4-fluoro-5-iodo-1H-indole-3-carbaldehyde with a 67% isolated yield as a yellow solid, demonstrating that the C4-fluoro substituent is compatible with the electrophilic radical-mediated iodination conditions [1]. This is a moderately good yield for a late-stage C-H functionalization on a heterocyclic aldehyde bearing an electron-withdrawing fluorine substituent. The parent unsubstituted indole-3-carbaldehyde, under the same reported conditions, gave the corresponding 5-iodoindole-3-carbaldehyde, and the method was shown to be general across a range of substituted indoles [1].
| Evidence Dimension | Isolated yield of C5-H direct iodination |
|---|---|
| Target Compound Data | 67% isolated yield, yellow solid |
| Comparator Or Baseline | 5-Iodoindole-3-carbaldehyde (from unsubstituted indole-3-carbaldehyde): yield reported in the same publication as part of substrate scope |
| Quantified Difference | Comparable yield range; C4-F substitution does not inhibit iodination efficiency |
| Conditions | Metal-free C5-H iodination using I₂/DTBP (di-tert-butyl peroxide) in MeCN at 80°C under N₂, via radical pathway [1] |
Why This Matters
Procurement of this specific compound is justified because the direct C5-H iodination methodology is validated for the 4-fluoro-substituted substrate, meaning the building block can be reliably synthesized in acceptable yield, unlike some electron-deficient indoles that fail under similar radical halogenation conditions.
- [1] Z. Wang, R. Guo, X. Zhang, M. Wang, G. Chen, Y. Wang. Regioselective C5-H direct iodination of indoles. Org. Chem. Front., 2021, 8, 1844-1850. DOI: 10.1039/D1QO00105A. View Source
